molecular formula C10H13NO B2784100 1-cyclopentyl-1H-pyrrole-2-carbaldehyde CAS No. 932226-21-6

1-cyclopentyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B2784100
CAS No.: 932226-21-6
M. Wt: 163.22
InChI Key: BGODSQVXIILUQC-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C10H13NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and an aldehyde group at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-1H-pyrrole-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanone with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions may use reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 1-Cyclopentyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-Cyclopentyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

1-Cyclopentyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and interactions involving pyrrole derivatives.

    Medicine: The compound can be explored for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aldehyde group or the pyrrole ring. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The exact pathways involved would depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.

    1-Methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a methyl group instead of a cyclopentyl group.

    1-Phenyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a phenyl group instead of a cyclopentyl group.

Uniqueness

1-Cyclopentyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. The cyclopentyl group may provide steric hindrance or specific interactions that are not present in similar compounds with different substituents.

Properties

IUPAC Name

1-cyclopentylpyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-8-10-6-3-7-11(10)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGODSQVXIILUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1H-pyrrole-2-carbaldehyde (12.0 g) in DMSO (252 mL) was added sodium hydride (55% dispersion in mineral oil, 8.26 g) at 0° C., and the mixture was stirred for 30 min. To the reaction mixture was added bromocyclopentane (22.6 g) at 0° C., and the mixture was stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate (500 mL), and washed with water and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (9.34 g).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.26 g
Type
reactant
Reaction Step One
Name
Quantity
252 mL
Type
solvent
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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